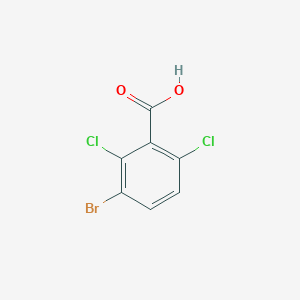

3-Bromo-2,6-dichlorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,6-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXIKFYPSUMMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80257-12-1 | |

| Record name | 3-bromo-2,6-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2,6-dichlorobenzoic acid

Abstract

This guide provides a comprehensive technical overview of 3-Bromo-2,6-dichlorobenzoic acid (CAS No. 80257-12-1), a key halogenated aromatic carboxylic acid. It serves as a critical building block and intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] This document details its chemical and physical properties, outlines a common synthetic pathway, explores its reactivity, and provides essential safety and handling protocols. The information is curated for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile reagent.

Chemical Identity and Core Properties

This compound is a polysubstituted benzoic acid derivative. The strategic placement of its halogen atoms and the carboxylic acid group imparts specific reactivity, making it a valuable precursor in multi-step organic synthesis.[1]

Nomenclature and Identifiers

Physicochemical Data

The compound is typically a white to off-white solid at room temperature.[1] Its key properties are summarized in the table below, compiled from authoritative chemical databases and supplier specifications.

| Property | Value | Source |

| Molecular Weight | 269.91 g/mol | [1][3][4][6] |

| Appearance | White to Off-White Solid | [1] |

| Purity | ≥97% (Typical) | [1][5] |

| Storage Temperature | Room Temperature | [1][5] |

| Solubility | Information not widely available, but expected to be soluble in organic solvents like THF, DMF, and alcohols, and sparingly soluble in water. |

Note: Specific values such as melting point and boiling point are not consistently reported across public databases and should be determined empirically for a given batch.

Synthesis and Reactivity

The synthesis of highly substituted aromatic compounds requires precise control over reaction conditions to achieve the desired regioselectivity.

Illustrative Synthesis Pathway

A plausible and common strategy for synthesizing halogenated benzoic acids involves the chlorination of a suitable brominated precursor. For instance, a patent describes the synthesis of 2-bromo-3,6-dichlorobenzoic acid via the chlorination of 2-bromobenzoic acid in the presence of a catalyst like ferric chloride or aluminum chloride in a strong acid medium such as concentrated sulfuric acid.[7] This highlights a general approach where electrophilic aromatic substitution is carefully directed.

The diagram below illustrates a conceptual workflow for such a transformation.

Caption: Conceptual workflow for the synthesis of a dichlorinated bromobenzoic acid.

Note: This diagram illustrates a general, related synthesis. The exact synthesis for the 3-bromo isomer may vary.

Core Reactivity

The chemical behavior of this compound is governed by its three primary functional components: the carboxylic acid group, the bromine atom, and the chlorine atoms.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, conversion to acid chlorides (e.g., using thionyl chloride), and amide bond formation. These reactions are fundamental for incorporating the molecule into larger, more complex structures.[8]

-

Bromo Substituent: The carbon-bromine bond is a key site for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings can be employed to form new carbon-carbon bonds at this position, offering a powerful tool for molecular elaboration.

-

Chloro Substituents: The chlorine atoms are generally less reactive in cross-coupling reactions than bromine. However, they strongly influence the electronic properties of the aromatic ring and can participate in nucleophilic aromatic substitution under specific, often harsh, conditions.

The diagram below outlines the principal reaction pathways available.

Caption: Key reaction pathways for this compound.

Applications in Research and Development

This compound's primary value lies in its role as a versatile intermediate.[1] Its trifunctional nature allows for sequential and site-selective modifications, making it an ideal scaffold for building complex molecules.

-

Pharmaceutical Synthesis: Halogenated aromatic acids are crucial components in the synthesis of active pharmaceutical ingredients (APIs).[9] They are often used to construct the core structures of enzyme inhibitors and receptor modulators.[9] The specific substitution pattern of this compound can be leveraged to fine-tune the steric and electronic properties of a target molecule, which is essential for optimizing drug efficacy and selectivity.

-

Agrochemicals: Similar to pharmaceuticals, the development of new herbicides and pesticides often involves the synthesis of complex organic molecules where halogenated aromatic cores play a central role.[1] For example, a related compound is a precursor to the herbicide dicamba.[7]

-

Material Science: The compound can be used in the synthesis of specialized polymers and coatings where its properties can contribute to thermal stability or flame retardancy.[1]

-

Protein Degradation: This class of molecule is listed as a building block for protein degraders, a modern therapeutic modality.[5]

Experimental Protocol: Amide Coupling

This protocol provides a validated, step-by-step methodology for a typical amide coupling reaction starting from this compound. The procedure first converts the carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine.

Step 1: Conversion to Acid Chloride

Causality: Carboxylic acids are not sufficiently electrophilic to react directly with most amines. Conversion to an acid chloride using a reagent like thionyl chloride (SOCl₂) creates a highly reactive intermediate, ensuring an efficient and high-yielding reaction in the subsequent step.

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

-

Reagents: Suspend 1.0 equivalent of this compound in 5-10 volumes of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux (approx. 76 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step is critical and must be performed in a well-ventilated fume hood. The resulting crude 3-bromo-2,6-dichlorobenzoyl chloride is often used directly in the next step without further purification.

Step 2: Amide Formation

Causality: The highly electrophilic acid chloride reacts rapidly with the nucleophilic amine. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

-

Setup: In a separate dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.2 equivalents of the desired primary or secondary amine and 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

-

Addition: Cool the amine solution to 0 °C using an ice bath. Dissolve the crude acid chloride from Step 1 in a minimal amount of the same dry solvent and add it dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.

-

Workup and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Validation: The crude product should be purified by column chromatography or recrystallization. The identity and purity of the final amide product must be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][10]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2][10]

-

Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2][10]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.[2][10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield at all times.[11][12]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12]

-

Handling: Avoid generating dust.[13] Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke in the laboratory.[10][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11]

First Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[10]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[11][12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[11][12]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][12]

Conclusion

This compound is a high-value chemical intermediate with a well-defined reactivity profile. Its utility in constructing complex molecular architectures, particularly through functionalization of its carboxylic acid and bromo groups, makes it an indispensable tool for medicinal chemists and material scientists. Understanding its properties, synthetic routes, and reactivity is key to leveraging its full potential in research and development. Adherence to strict safety protocols is mandatory when handling this compound.

References

- . Source: National Center for Biotechnology Information.

- . Source: SynQuest Laboratories, Inc.

- . Source: MySkinRecipes.

- . Source: gplci.com.

- . Source: Sigma-Aldrich.

- . Source: CAPOT CHEMICAL COMPANY LIMITED.

- . Source: Google Patents.

- . Source: Synblock Inc.

- . Source: matrixscientific.com.

- . Source: Sigma-Aldrich.

- . Source: Thermo Fisher Scientific.

- . Source: Thermo Fisher Scientific.

- . Source: Fisher Scientific.

- . Source: ChemicalBook.

- . Source: Sigma-Aldrich.

- . Source: ChemicalBook.

- . Source: National Center for Biotechnology Information.

- . Source: ChemicalBook.

- . Source: The Royal Society of Chemistry.

- . Source: Fisher Scientific.

- . Source: MedChemExpress.

- . Source: ECHEMI.

- . Source: BenchChem.

- . Source: BenchChem.

- . Source: BenchChem.

- . Source: PrepChem.com.

- . Source: National Institute of Standards and Technology.

- . Source: Google Patents.

- . Source: ChemScene.

- . Source: National Institute of Standards and Technology.

- . Source: ResearchGate.

- . Source: BLDpharm.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C7H3BrCl2O2 | CID 15095165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 80257-12-1 | 2621-D-04 | MDL MFCD18432783 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. CAS 80257-12-1 | 2,6-Dichloro-3-bromobenzoic acid - Synblock [synblock.com]

- 5. calpaclab.com [calpaclab.com]

- 6. capotchem.cn [capotchem.cn]

- 7. CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2- and the preparation method of dicamba - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Benzoic acid, 3-broMo-2,6-dichloro- | 80257-12-1 [amp.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 3-Bromo-2,6-dichlorobenzoic Acid

<_ 2_0_1_1_4_3_0_8_3_2_5_4_1_3_2_8_0_0_0>

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of 3-Bromo-2,6-dichlorobenzoic acid (CAS No. 80257-12-1), a key halogenated aromatic carboxylic acid.[1][2][3] Intended for an audience of researchers, medicinal chemists, and drug development professionals, this guide delves into the compound's core molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines a robust synthetic pathway with mechanistic insights and discusses its established applications as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[4] Safety protocols and handling procedures are also detailed to ensure responsible laboratory practice.

Introduction: The Strategic Importance of Polysubstituted Aromatics

Polysubstituted benzene rings are foundational scaffolds in modern medicinal chemistry. The precise arrangement of diverse functional groups—halogens, carboxylic acids, and others—imparts unique steric and electronic properties to a molecule. These properties govern molecular interactions, influencing everything from receptor binding affinity to metabolic stability.

This compound is a prime exemplar of such a strategically functionalized building block. Its dense halogenation and the presence of a reactive carboxylic acid handle make it a valuable intermediate for constructing complex molecular architectures.[4] The ortho-dichloro substitution pattern creates significant steric hindrance around the carboxylic acid, a feature that can be exploited to direct reactions or to lock conformations in a final active pharmaceutical ingredient (API). This guide serves to elucidate the structural and chemical nuances of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Molecular Structure and Physicochemical Properties

The fundamental identity of any chemical compound is rooted in its structure. This compound is a tri-halogenated derivative of benzoic acid.

Structural Identification

The formal IUPAC name for this compound is This compound .[5] Its structure consists of a benzene ring substituted with a carboxylic acid group at position 1, two chlorine atoms at positions 2 and 6, and a bromine atom at position 3.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} caption: "Molecular Structure of this compound"

Key Physicochemical Data

A compound's physical properties are critical for predicting its behavior in various experimental settings, from reaction solvents to purification and formulation. The data below has been consolidated from authoritative chemical databases.

| Property | Value | Source |

| CAS Number | 80257-12-1 | [1][3][5][6] |

| Molecular Formula | C₇H₃BrCl₂O₂ | [1][2][4][5][6] |

| Molecular Weight | 269.91 g/mol | [1][2][4][5] |

| Appearance | White to Off-White Solid | [4][7] |

| Storage | Store at room temperature in a dry, sealed place | [2][4][6] |

Spectroscopic Characterization: A Self-Validating Workflow

Structural confirmation is the bedrock of chemical synthesis. A multi-technique spectroscopic approach provides a self-validating system, where each analysis offers complementary information, leading to an unambiguous structural assignment.

dot graph "Spectroscopic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7, fontname="Helvetica", fontsize=9];

} caption: "Integrated workflow for structural validation."

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the substitution pattern, there are two aromatic protons. These protons (at C4 and C5) would appear as doublets, coupling with each other. The significant electron-withdrawing effects of the halogens and the carboxylic acid would shift these signals downfield.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals: one for the carboxylic carbon (highly deshielded, ~165-170 ppm), and six for the aromatic carbons. The carbons directly bonded to the halogens (C2, C3, C6) will be significantly influenced by their respective electronic effects.

Infrared (IR) Spectroscopy

The IR spectrum is primarily used to confirm the presence of key functional groups. For this compound, two characteristic peaks are of primary importance:

-

A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretch of a carboxylic acid.

-

A sharp, strong absorption peak around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition. Due to the presence of bromine and chlorine, which have distinctive isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak in the mass spectrum will appear as a characteristic cluster of peaks, providing definitive evidence for the presence and number of these halogen atoms. The calculated exact mass is 267.86935 Da.[5]

Synthesis Protocol and Mechanistic Rationale

The synthesis of polysubstituted aromatics requires careful strategic planning. A common and logical approach involves the electrophilic halogenation of a suitable precursor. While multiple routes exist, a representative synthesis could involve the bromination of 2,6-dichlorobenzoic acid.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic challenge by logically deconstructing the target molecule into simpler, commercially available starting materials.

dot graph "Retrosynthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=open, arrowsize=0.7];

} caption: "Retrosynthetic approach to the target molecule."

Experimental Protocol: Electrophilic Bromination

This protocol describes a standard laboratory-scale synthesis.

Objective: To synthesize this compound via electrophilic bromination of 2,6-dichlorobenzoic acid.

Materials:

-

2,6-Dichlorobenzoic acid

-

Fuming sulfuric acid (oleum)

-

Liquid Bromine (Br₂)

-

Ice bath

-

Standard glassware for reflux and workup

Procedure:

-

Reaction Setup: In a fume hood, carefully charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 2,6-dichlorobenzoic acid and fuming sulfuric acid. The sulfuric acid acts as both the solvent and a catalyst.

-

Reagent Addition: Cool the mixture in an ice bath. Slowly add liquid bromine dropwise via an addition funnel.

-

Causality Insight: The reaction is highly exothermic. Slow, cooled addition is critical to control the reaction rate and prevent dangerous temperature spikes and side reactions.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, then gently heat to 50-60°C for several hours to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath again. Very carefully and slowly, pour the reaction mixture over crushed ice. This will precipitate the solid product.

-

Causality Insight: Quenching on ice serves two purposes: it hydrolyzes any remaining reactive species and precipitates the organic product, which is insoluble in the aqueous acidic medium. Extreme caution is required due to the highly exothermic nature of diluting concentrated acid.

-

-

Isolation & Purification: a. Collect the crude solid product by vacuum filtration. b. Wash the solid with copious amounts of cold water to remove residual acid. c. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

-

Validation: Dry the purified product and determine its melting point. Acquire NMR, IR, and MS spectra to confirm the structure and purity against reference data. This validation step is non-negotiable for ensuring the trustworthiness of the synthesized material.

Applications in Research and Development

This compound is not an end product itself but a versatile intermediate.[4] Its value lies in the orthogonal reactivity of its functional groups.

-

Pharmaceutical Synthesis: The carboxylic acid group can be readily converted into amides, esters, or other functionalities, allowing it to be coupled to other complex fragments. The halogen atoms serve as handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This is a common strategy for building the core structures of novel drug candidates.[4]

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of advanced herbicides and pesticides often employs halogenated aromatic building blocks to enhance biological activity and environmental persistence.[4]

-

Material Science: The compound can be used in the synthesis of specialized polymers and coatings where the high halogen content can impart properties such as flame retardancy or modified refractive indices.[4]

Safety and Handling

As a Senior Application Scientist, it is my responsibility to emphasize that robust science is safe science. This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements: The compound is classified with the following hazards:

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling: Avoid creating dust.[8][9] Do not eat, drink, or smoke in the laboratory.[8][9] Wash hands thoroughly after handling.[8]

-

First Aid:

Always consult the full Safety Data Sheet (SDS) before use.[8][9]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived directly from its specific molecular structure. The strategic placement of three halogen atoms and a carboxylic acid on a benzene scaffold provides chemists with a powerful tool for the synthesis of complex target molecules. Understanding its properties, spectroscopic fingerprints, and safe handling procedures is essential for leveraging its full potential in the laboratory and advancing research in medicine, agriculture, and materials science.

References

-

PubChem. This compound | C7H3BrCl2O2. National Center for Biotechnology Information. [Link]

-

Capot Chemical. Specifications of this compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

Oakwood Chemical. 3-bromo-2, 6-dichlorobenzoic acid, min 97%, 500 mg. [Link]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. CAS 80257-12-1 | 2,6-Dichloro-3-bromobenzoic acid - Synblock [synblock.com]

- 3. CAS 80257-12-1 | 2621-D-04 | MDL MFCD18432783 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | C7H3BrCl2O2 | CID 15095165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. Benzoic acid, 3-broMo-2,6-dichloro- | 80257-12-1 [amp.chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-2,6-dichlorobenzoic Acid

Introduction

3-Bromo-2,6-dichlorobenzoic acid (CAS No. 80257-12-1) is a halogenated aromatic carboxylic acid.[1][2][3] Its trifunctionalized benzene ring makes it a valuable building block and intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[4] The physical properties of this compound are critical determinants of its behavior in chemical reactions, purification processes, formulation development, and biological systems. Understanding these properties is not merely an academic exercise; it is a practical necessity for ensuring reproducibility, optimizing process parameters, and guaranteeing the quality and efficacy of downstream products.

This guide provides a comprehensive overview of the key physical properties of this compound. It moves beyond a simple tabulation of data to explore the underlying chemical principles and provide detailed, field-proven methodologies for their experimental determination. For properties where specific experimental data is not publicly available, we present a framework for prediction and a robust protocol for empirical measurement, empowering researchers to generate their own high-quality data.

Molecular Identity and Structure

A precise understanding of a molecule's identity is the foundation upon which all other scientific investigation is built.

-

Chemical Name: this compound

-

Structure:

Figure 1. Chemical Structure of this compound.

Core Physical Properties: A Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some properties are well-documented, others, such as melting point and pKa, lack readily available experimental values and are therefore presented as predictions based on chemical structure and data from analogous compounds.

| Property | Value / Description | Source / Rationale |

| Appearance | White to off-white solid/powder. | [3][4] |

| Melting Point | No experimental data available. Predicted to be in a similar range to isomers like 3-Bromo-2-chlorobenzoic acid (168-169 °C). | [5] |

| Boiling Point | No experimental data available. Predicted to be >300 °C; likely to decompose before boiling under atmospheric pressure. | Prediction based on high molecular weight and polarity. |

| Aqueous Solubility | Low solubility expected. | Qualitative assessment based on the large, nonpolar halogenated aromatic ring. |

| Acidity (pKa) | No experimental data available. Predicted to be approximately 2.50±0.25. | [5] Prediction based on the strong electron-withdrawing effects of the two ortho-chloro substituents. |

| LogP (Octanol/Water) | 3.4 | [6] Computed value, indicating significant hydrophobicity. |

In-Depth Analysis and Experimental Determination

As a Senior Application Scientist, it is my experience that the how and why of data generation are as important as the data itself. The following sections detail the theoretical basis for key physical properties and provide robust protocols for their measurement.

Melting Point: A Criterion for Purity and Identity

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically <1°C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.

Expertise & Causality: The strong intermolecular forces (dipole-dipole interactions and hydrogen bonding from the carboxylic acid dimer) in solid this compound require significant thermal energy to overcome, leading to a relatively high melting point. The lack of a specific literature value necessitates experimental determination. The capillary method described below is the gold standard due to its precision and requirement for only a small amount of sample.

This protocol outlines the standard procedure for accurately determining the melting point range of a crystalline organic solid.

-

Sample Preparation:

-

Ensure the sample is completely dry and homogenous. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle. This ensures efficient and uniform heat transfer.

-

Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of a melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

-

-

Measurement:

-

Rapid Preliminary Measurement: Heat the block rapidly to get an approximate melting temperature. Note the temperature at which melting is observed. Allow the block to cool significantly.

-

Accurate Measurement: Begin heating again, but at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the approximate melting point. A slow heating rate is critical to allow the temperature of the sample and the thermometer to equilibrate.

-

Record the Range:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Perform the measurement in triplicate to ensure reproducibility. The ranges should agree within 1-2 °C.

-

Sources

- 1. CAS 80257-12-1 | 2621-D-04 | MDL MFCD18432783 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. CAS 80257-12-1 | 2,6-Dichloro-3-bromobenzoic acid - Synblock [synblock.com]

- 3. Benzoic acid, 3-broMo-2,6-dichloro- | 80257-12-1 [amp.chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. 3-BROMO-2-CHLOROBENZOIC ACID CAS#: 56961-27-4 [m.chemicalbook.com]

- 6. This compound | C7H3BrCl2O2 | CID 15095165 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-2,6-dichlorobenzoic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

3-Bromo-2,6-dichlorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its strategically positioned halogen substituents and carboxylic acid functional group provide a versatile scaffold for a variety of chemical transformations, making it an invaluable tool for medicinal chemists and process development scientists. This technical guide provides a comprehensive overview of its synthesis, characterization, key applications with a focus on targeted protein degradation, and essential safety and handling protocols.

Core Molecular Attributes

| Attribute | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 80257-12-1 | [1] |

| Molecular Formula | C₇H₃BrCl₂O₂ | [1] |

| Molecular Weight | 269.91 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)C(=O)O)Cl)Br | [1] |

| Appearance | White to off-white solid | [3] |

Synthesis and Mechanism: A Strategic Halogenation Approach

The synthesis of this compound typically involves the electrophilic halogenation of a substituted benzoic acid precursor. A plausible and industrially relevant approach is the chlorination of a bromobenzoic acid derivative, a method suggested by related patent literature.[4]

A likely synthetic pathway commences with the bromination of benzoic acid to yield 2-bromobenzoic acid. This intermediate is then subjected to a directed chlorination reaction. The presence of the electron-withdrawing carboxylic acid and bromine substituents on the aromatic ring dictates the regioselectivity of the subsequent chlorination steps.

Mechanistic Insights:

The key to this synthesis is the controlled electrophilic aromatic substitution. In the final dichlorination step, the deactivating, ortho-, para-directing bromine atom and the meta-directing carboxylic acid group guide the incoming chlorine atoms to the 2 and 6 positions. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), in the presence of a strong acid like concentrated sulfuric acid, is crucial for activating the chlorine molecule to generate a potent electrophile for the reaction to proceed efficiently.[4]

Experimental Protocol (Illustrative)

The following is an illustrative protocol based on analogous transformations described in the literature.[4] Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is essential for maximizing yield and purity.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a gas inlet tube, charge 2-bromobenzoic acid and concentrated sulfuric acid.

-

Catalyst Addition: Carefully add a catalytic amount of a Lewis acid (e.g., anhydrous aluminum chloride) to the stirred mixture.

-

Chlorination: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C). Bubble chlorine gas through the mixture at a controlled rate.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture and cautiously pour it onto crushed ice.

-

Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold water to remove residual acid. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Analytical Characterization: A Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region, corresponding to the two vicinal protons on the benzene ring. These would likely appear as doublets due to mutual coupling. The carboxylic acid proton will be observed as a broad singlet at a significantly downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carboxyl carbon will be the most downfield signal. The six aromatic carbons will have chemical shifts influenced by the attached halogen and carboxylic acid groups. The carbon atoms directly bonded to the chlorine and bromine atoms will show characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

C-Cl and C-Br stretching vibrations will be observed in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio). Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and halogen atoms.

Applications in Drug Development: A Focus on Targeted Protein Degradation

This compound is a valuable building block in medicinal chemistry.[3] Its utility is particularly pronounced in the rapidly evolving field of Targeted Protein Degradation (TPD) , specifically in the design and synthesis of PROteolysis TArgeting Chimeras (PROTACs) .

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[5] They consist of three components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a "linker" that connects the two.

The rigid, substituted aromatic core of this compound makes it an excellent starting point for the synthesis of the linker component of PROTACs. The carboxylic acid group provides a convenient handle for chemical modification and attachment to the warhead or the E3 ligase ligand. The halogen atoms can be exploited for further functionalization through cross-coupling reactions, allowing for the precise tuning of the linker's length, rigidity, and vector, which are critical for the efficacy of the resulting PROTAC.[6]

Safety and Handling: A Prudent Approach

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Acute Toxicity (Oral): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a key enabler of innovation in modern drug discovery and development. Its unique structural features provide a robust platform for the synthesis of novel therapeutics, most notably in the exciting field of targeted protein degradation. A thorough understanding of its synthesis, characterization, and safe handling is paramount for researchers and scientists aiming to leverage its full potential in the creation of next-generation medicines.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2-.

- Scott, D. E., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 10(10), 1687-1703.

-

National Center for Biotechnology Information. (n.d.). Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. PubMed Central. Retrieved from [Link]

Sources

- 1. This compound | C7H3BrCl2O2 | CID 15095165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 3-bromo- [webbook.nist.gov]

- 3. This compound [myskinrecipes.com]

- 4. CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2- and the preparation method of dicamba - Google Patents [patents.google.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 6. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to the Safe Handling of 3-Bromo-2,6-dichlorobenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,6-dichlorobenzoic acid (CAS No: 80257-12-1) is a halogenated aromatic carboxylic acid that serves as a critical building block in the field of organic synthesis.[1] Its unique substitution pattern makes it a valuable intermediate for developing complex molecules, particularly in the synthesis of novel pharmaceuticals and agrochemicals.[1] Given its utility and reactive nature, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for professionals handling this compound.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide an in-depth operational framework for the safe handling, storage, and emergency management of this compound. The protocols herein are designed to be self-validating systems, integrating causality and authoritative standards to ensure the highest level of laboratory safety.

Section 1: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating the hazards of chemical products. This compound is classified as a hazardous substance, primarily posing risks of acute toxicity, irritation, and organ-specific effects.[2][3][4]

The primary hazards are visually summarized by the GHS pictograms and their corresponding statements. The "Warning" signal word is used for this compound.[2][3][4]

Caption: GHS Hazard Profile for this compound.

Table 1: GHS Hazard and Precautionary Statements

| Classification | Code | Statement |

|---|---|---|

| Hazard Statements | H302 | Harmful if swallowed.[2][3][4] |

| H315 | Causes skin irritation.[2][3][4] | |

| H319 | Causes serious eye irritation.[2][3][4] | |

| H335 | May cause respiratory irritation.[2][3][4] | |

| Precautionary Statements | P261 | Avoid breathing dust.[4][5] |

| P264 | Wash skin thoroughly after handling.[3][4] | |

| P270 | Do not eat, drink or smoke when using this product.[3][4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3][4] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3][4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4][5] |

| | P501 | Dispose of contents/container to an approved waste disposal plant.[3][4][5] |

Section 2: Core Physicochemical and Stability Data

Understanding the fundamental properties of a chemical is the first step in designing safe handling procedures. This compound is a solid at room temperature and is stable under recommended storage conditions.[4][6]

Table 2: Key Physicochemical Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 80257-12-1 | [1][7][8] |

| Molecular Formula | C₇H₃BrCl₂O₂ | [1][3][7][8] |

| Molecular Weight | 269.91 g/mol | [1][3][8] |

| Appearance | White to off-white solid | [1][3] |

| Chemical Stability | Stable under normal conditions and at room temperature.[4][6][9] | |

| Incompatible Materials | Strong oxidizing agents.[10][11][12] |

| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂), hydrogen chloride gas, and hydrogen bromide gas.[4][6] | |

Section 3: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to mitigate risks. The primary strategy for handling this compound is to minimize exposure through engineering controls and supplement this with appropriate Personal Protective Equipment (PPE).

Caption: Hierarchy of controls adapted for laboratory use of a hazardous solid.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the user.

-

Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood or with local exhaust ventilation.[13] This is critical to prevent inhalation of airborne dust, which may cause respiratory irritation (H335).[2][4]

-

Safety Stations: Laboratories must be equipped with easily accessible eyewash stations and safety showers.[13] This is mandated by the severe eye irritation hazard (H319) posed by the compound.[2][5]

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE does not eliminate the hazard, but it provides a crucial physical barrier. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Table 3: Required Personal Protective Equipment

| Protection Type | Specification | Rationale and Standards |

|---|---|---|

| Eye/Face | Chemical safety goggles. | Required to prevent eye contact and serious irritation (H319).[2] Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][9] |

| Hand | Chemically resistant gloves (e.g., Nitrile). | Required to prevent skin contact and irritation (H315).[2] Gloves must be inspected before use and removed using the proper technique to avoid contamination.[14] |

| Body | Laboratory coat. | Standard practice to protect skin and clothing from contamination.[6] |

| Respiratory | Not required under normal use with proper engineering controls. | If engineering controls fail or for large-scale operations, a NIOSH/MSHA-approved respirator may be necessary.[5][14] |

Section 4: Standard Operating Procedures for Safe Handling & Storage

Handling Protocol: Minimizing Dust Exposure

-

Preparation: Before handling, confirm the fume hood is operational and the work area is clear. Ensure an appropriate hazardous waste container is available. Don all required PPE as specified in Table 3.

-

Weighing: Conduct all weighing operations on a disposable weigh boat or glassine paper within the fume hood to contain any spilled powder.

-

Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid scooping.

-

Post-Handling: Tightly reseal the container immediately after use.

-

Decontamination: Wipe down the spatula and work surface with a damp cloth (if compatible with the solvent to be used) or an appropriate cleaning agent. Dispose of contaminated wipes and weigh boats in the designated solid hazardous waste container.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][4]

Storage Protocol: Ensuring Chemical Stability

-

Conditions: Store the compound in a cool, dry, and well-ventilated area.[5][13][14] The container should be kept tightly closed to prevent moisture ingress and contamination.[4][5]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[11][13]

-

Security: For accountability and safety, it is advisable to store the container in a locked cabinet or a controlled-access area.[4][15]

Section 5: Emergency Response Protocols

A swift and correct response to an exposure or spill is critical to mitigating harm.

First Aid Measures

Table 4: Exposure and First Aid Response

| Exposure Route | First Aid Procedure |

|---|---|

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[5][10][16] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs or persists.[4][5][16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3][5][16] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or doctor immediately for treatment advice.[3][4][17] |

Accidental Release (Spill) Protocol

A small spill of solid this compound should be managed with the following systematic approach.

Caption: Workflow for responding to a solid chemical spill.

Step-by-Step Spill Cleanup:

-

Evacuate and Alert: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

-

Contain: Do not use water. Gently cover the spill with a dry, inert material if necessary to prevent it from becoming airborne.

-

Collect: Carefully sweep the solid material into a dustpan. Alternatively, use a vacuum cleaner equipped with a HEPA filter. Avoid any action that generates dust.

-

Dispose: Place the collected material and all contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste disposal.[4][16]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

Report: Report the incident to the laboratory supervisor or safety officer.

Section 6: Toxicological Profile

The toxicological profile is derived from its GHS classification.

-

Acute Oral Toxicity: Classified as "Harmful if swallowed" (Category 4), indicating that ingestion of a relatively small quantity may cause adverse health effects.[2][16]

-

Skin and Eye Irritation: The compound is a confirmed skin and eye irritant (Category 2).[2][4] Direct contact can cause redness, inflammation, and pain. Eye contact is particularly dangerous and can lead to serious damage.

-

Respiratory Irritation: As a Category 3 specific target organ toxicant, inhalation of dust may irritate the respiratory tract, leading to coughing and shortness of breath.[2][4]

-

Carcinogenicity/Mutagenicity: There is no data available in the provided sources to suggest that the compound is a carcinogen or mutagen.[6][12]

Section 7: Disposal Considerations

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

-

Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste.

-

Disposal Protocol: Dispose of contents and the container in accordance with all applicable local, state, and federal regulations at an approved waste disposal plant.[3][4][5] Do not allow the chemical to enter drains or the environment.[4][16]

References

- 3-bromo-2, 6-dichlorobenzoic acid, min 97%, 500 mg. Source: Biosynth.

- This compound - MySkinRecipes. Source: MySkinRecipes.

- This compound | C7H3BrCl2O2 | CID 15095165 - PubChem.

- Benzoic acid, 3-broMo-2,6-dichloro- | 80257-12-1 - ChemicalBook. Source: ChemicalBook.

- Specifications of this compound. Source: Capot Chemical Co., Ltd.

- This compound - Sigma-Aldrich. Source: Merck (Sigma-Aldrich).

- 3-BROMO-2-CHLOROBENZOIC ACID - Safety Data Sheet - ChemicalBook. Source: ChemicalBook.

- SAFETY DATA SHEET (for 2,4-Dichlorobenzoic acid, similar profile). Source: Merck (Aldrich).

- SAFETY DATA SHEET (for 2,6-Dichlorobenzoic acid, similar profile). Source: Thermo Fisher Scientific.

- SAFETY DATA SHEET (General). Source: Fisher Scientific.

- SAFETY DATA SHEET (for 4-Bromo-2-chlorobenzoic acid, similar profile). Source: Thermo Fisher Scientific.

- SAFETY DATA SHEETS (for 2,6-Dichlorobenzoic acid, similar profile). Source: Smolecule.

- SAFETY DATA SHEET (for 2-Bromobenzoic acid, similar profile). Source: Fisher Scientific.

- SAFETY DATA SHEET (for 3-Bromobenzoic acid, similar profile). Source: Fisher Scientific.

- SAFETY DATA SHEET (for 2-Bromo-5-chlorobenzoic acid, similar profile). Source: Fisher Scientific.

- 3-Bromobenzoic acid SDS, 585-76-2 Safety D

- 3-(3,5-dichlorophenyl)benzoic acid safety and handling precautions - Benchchem. Source: BenchChem.

- SAFETY DATA SHEET (for 3,4-Dichlorobenzoic acid, similar profile). Source: Thermo Fisher Scientific.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C7H3BrCl2O2 | CID 15095165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 3-broMo-2,6-dichloro- | 80257-12-1 [amp.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. calpaclab.com [calpaclab.com]

- 8. capotchem.cn [capotchem.cn]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. store.sangon.com [store.sangon.com]

- 15. echemi.com [echemi.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to the Predicted Spectral Characteristics of 3-Bromo-2,6-dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Interpretation |

| 268, 270, 272 | Molecular Ion (M⁺) Cluster |

| 251, 253, 255 | [M-OH]⁺ |

| 223, 225, 227 | [M-COOH]⁺ |

| 144, 146 | [C₆H₂Cl₂]⁺ |

Interpretation:

Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. The most abundant peaks in this cluster will be at m/z 268, 270, and 272. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH), which will also result in isotopic clusters.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Interpret the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Conclusion

This guide provides a detailed theoretical framework for the spectral analysis of 3-Bromo-2,6-dichlorobenzoic acid. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for scientists and researchers working with this compound. The distinctive features predicted in each spectrum, particularly the isotopic patterns in the mass spectrum and the simple aromatic region in the ¹H NMR, should allow for its unambiguous identification and characterization.

References

- [Not available]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

-

MySkinRecipes. This compound. [Link]

- [Not available]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

- [Not available]

- [Not available]

- [Not available]

-

MySkinRecipes. This compound. [Link]

Sources

3-Bromo-2,6-dichlorobenzoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-2,6-dichlorobenzoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide establishes a robust theoretical framework for predicting its solubility based on its physicochemical properties and the fundamental principle of "like dissolves like".[1][2] We delve into the molecular structure to explain expected solubility behaviors across a spectrum of common organic solvents. Furthermore, this document provides a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data. This guide is designed for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from organic synthesis to formulation development.[3]

Physicochemical Characterization of this compound

Understanding the inherent properties of a molecule is paramount to predicting its solubility. This compound is a halogenated aromatic carboxylic acid. Its key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 80257-12-1 | [4][5] |

| Molecular Formula | C₇H₃BrCl₂O₂ | [3][4][5] |

| Molecular Weight | 269.90 g/mol | [3][4] |

| Appearance | White to Off-White Solid | [3] |

| XLogP3-AA (Predicted) | 3.4 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

The molecule's structure features a polar carboxylic acid group (-COOH), which can act as a hydrogen bond donor, and a large, nonpolar aromatic ring heavily substituted with halogens (two chlorine atoms and one bromine atom). This dual nature is the primary determinant of its solubility profile. The predicted XLogP3-AA value of 3.4 indicates a significant lipophilic character, suggesting a preference for non-aqueous environments.[4]

Theoretical Solubility Profile: A Mechanistic Approach

The principle of "like dissolves like" governs solubility, meaning substances with similar polarities are more likely to be soluble in one another.[1][2] By dissecting the structure of this compound, we can predict its behavior in different solvent classes.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the large, nonpolar, and lipophilic halogenated aromatic ring, the compound is expected to have low to negligible solubility in these solvents. The polar carboxylic acid group is energetically unfavorable in a nonpolar environment.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF): These solvents can engage in dipole-dipole interactions with the polar C-Cl, C-Br, and C=O bonds. While they cannot donate hydrogen bonds, they can accept them, interacting favorably with the carboxylic acid proton. Therefore, this compound is predicted to exhibit good solubility in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can act as both hydrogen bond donors and acceptors, allowing them to interact with the carboxylic acid group. However, the large nonpolar portion of the molecule will limit its solubility compared to more polar aprotic solvents. Solubility is expected to be moderate and will likely decrease as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Propanol).

-

Aqueous Solutions: The compound is expected to be poorly soluble in neutral water due to its significant lipophilic character. However, as a carboxylic acid, its solubility is highly pH-dependent. In basic aqueous solutions (e.g., 5% NaOH, 5% NaHCO₃), it will be deprotonated to form the corresponding carboxylate salt. This ionic salt is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility.[1][6][7] This property is crucial for extraction and purification processes.

Standardized Protocol for Experimental Solubility Determination

To obtain precise, quantitative data, a standardized experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[8]

Required Materials & Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Sources

- 1. chem.ws [chem.ws]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C7H3BrCl2O2 | CID 15095165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. capotchem.cn [capotchem.cn]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. youtube.com [youtube.com]

3-Bromo-2,6-dichlorobenzoic acid theoretical properties

An In-Depth Technical Guide to the Theoretical Properties of 3-Bromo-2,6-dichlorobenzoic Acid

This guide provides a detailed examination of the theoretical and computed properties of this compound, a key halogenated intermediate in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes data from established chemical databases and computational models to offer insights into the molecule's behavior, reactivity, and potential applications.

Introduction and Strategic Importance

This compound (CAS No: 80257-12-1) is a polysubstituted aromatic carboxylic acid. Halogenated benzoic acids are fundamental building blocks in modern organic synthesis.[1] The specific arrangement of two chlorine atoms and one bromine atom on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable precursor for complex molecular architectures. Its primary utility lies in serving as an intermediate for the synthesis of pharmaceuticals and agrochemicals, where the halogen atoms can be further functionalized through cross-coupling reactions or act as modulators of a molecule's physicochemical properties.[2] The introduction of halogens can significantly enhance the drug-like properties of a molecule, influencing factors such as binding affinity, metabolic stability, and membrane permeability.[3][4]

Core Physicochemical and Identification Properties

A compound's fundamental properties are the bedrock of its application. The identity and key physical characteristics of this compound are summarized below. These data are compiled from various chemical suppliers and databases, providing a baseline for experimental design.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 80257-12-1 | [5][6][7][8] |

| Molecular Formula | C₇H₃BrCl₂O₂ | [2][5][6][7] |

| Molecular Weight | 269.91 g/mol | [2][6][7][8] |

| Appearance | White to Off-White Solid | [2][9] |

| Purity | Typically ≥97% | [6][7] |

| Storage | Room Temperature, in a dry, sealed place | [2][6][9][10] |

Molecular Structure and Representation

The spatial arrangement of atoms dictates the molecule's reactivity and interactions. The diagram below illustrates the 2D structure of this compound, highlighting the ortho- and meta-substitution pattern.

Caption: 2D Structure of this compound.

Computational & Theoretical Properties for Drug Discovery

Computational descriptors are essential for predicting a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) and its potential as a drug candidate. These values help assess properties like oral bioavailability and membrane permeability.

| Computed Property | Value | Significance in Drug Discovery | Source |

| XLogP3 | 3.4 | Measures lipophilicity; affects absorption and distribution. | [5] |

| Topological Polar Surface Area | 37.3 Ų | Predicts drug transport properties, including blood-brain barrier penetration. | [5] |

| Hydrogen Bond Donor Count | 1 | The -OH group of the carboxylic acid can donate a hydrogen bond. | [5] |

| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms of the carboxylic acid can accept hydrogen bonds. | [5] |

| Rotatable Bond Count | 1 | Indicates molecular flexibility. | [5] |

| Monoisotopic Mass | 267.86935 Da | Precise mass used in high-resolution mass spectrometry. | [5] |

These properties suggest that this compound aligns with general parameters for drug-like molecules, making it a suitable scaffold for further chemical exploration.

Theoretical Spectroscopic Profile

While experimental data provides definitive characterization, a theoretical understanding of the expected spectroscopic signatures is crucial for structure confirmation and analysis.

-

¹H NMR Spectroscopy : The aromatic region is expected to show two signals corresponding to the two protons on the benzene ring. Due to the strong electron-withdrawing effects of the halogens and the carboxylic acid group, these signals would appear downfield. They would likely present as a doublet and a triplet or a more complex pattern due to coupling.

-

¹³C NMR Spectroscopy : Seven distinct signals are predicted, one for each carbon atom in the unique electronic environment. The carboxylic acid carbon (C=O) will be the most downfield signal. The carbons bonded to the electronegative halogens (C-Br, C-Cl) will also be significantly shifted downfield compared to the C-H carbons.

-

Infrared (IR) Spectroscopy : Key characteristic absorption bands would include a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a strong C=O (carbonyl) stretch (~1700 cm⁻¹), C=C stretching vibrations for the aromatic ring (~1450-1600 cm⁻¹), and C-Cl and C-Br stretches in the fingerprint region (below 1000 cm⁻¹).

-

Mass Spectrometry : The mass spectrum will exhibit a complex and highly characteristic isotopic cluster for the molecular ion. This is due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br are ~1:1) and chlorine (³⁵Cl and ³⁷Cl are ~3:1). The presence of one bromine and two chlorine atoms will result in a predictable pattern of peaks (M, M+2, M+4, M+6), which is a definitive indicator of the compound's elemental composition.

Reactivity and Synthetic Utility

The theoretical reactivity of this compound is governed by the electronic properties of its substituents.

Caption: Logical workflow of the compound's synthetic utility.

-

Ring Electronics : All substituents (–COOH, –Cl, –Br) are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution.

-

Carboxylic Acid Group : This group can be readily converted into other functional groups such as esters, amides, or acid chlorides, providing a handle for molecular elaboration.

-

Halogen Atoms : The C-Br and C-Cl bonds are sites for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern medicinal chemistry for building molecular complexity.[1] The differential reactivity of C-Br versus C-Cl bonds can potentially allow for selective functionalization.

-

Building Block Potential : Due to these features, the molecule is classified as a "Protein Degrader Building Block," indicating its utility in constructing complex molecules like PROTACs (Proteolysis Targeting Chimeras), which are a frontier in drug discovery.[6]

Safety and Hazard Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that necessitate careful handling.

-

GHS Hazard Statements :

Recommended Handling Protocol (Self-Validating System)

To ensure laboratory safety, a self-validating protocol must be followed. This means incorporating engineering controls, personal protective equipment, and procedural checks at every step.

-

Engineering Controls : All handling of the solid or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11] Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards.[12][13]

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.

-

Body Protection : Wear a flame-retardant lab coat. For larger quantities, consider additional protective clothing.

-

-

Procedural Checks :

-

Disposal : Dispose of waste in a designated, approved hazardous waste container according to local, state, and federal regulations.[11]

By adhering to this comprehensive protocol, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

-

This compound. MySkinRecipes. [Link]

-

This compound | C7H3BrCl2O2 | CID 15095165. PubChem, National Center for Biotechnology Information. [Link]

-

Specifications of this compound. Capot Chemical Co., Ltd. [Link]

-

Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. American Chemical Society. [Link]

-

Effect of halogens in benzoic acid. thetestmag.com. [Link]

-

3-Bromo-2,4-dichlorobenzoic acid | C7H3BrCl2O2 | CID 26370087. PubChem, National Center for Biotechnology Information. [Link]

-

SAFETY DATA SHEET - 2,6-Dichlorobenzoic acid. Thermo Fisher Scientific. [Link]

-

SAFETY DATA SHEET - 5-Bromo-2-chlorobenzoic acid. Acros Organics. [Link]

- CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2.

-

Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC, NIH. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound [myskinrecipes.com]

- 3. thetestmag.com [thetestmag.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C7H3BrCl2O2 | CID 15095165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. capotchem.cn [capotchem.cn]

- 8. This compound - [sigmaaldrich.com]

- 9. Benzoic acid, 3-broMo-2,6-dichloro- | 80257-12-1 [amp.chemicalbook.com]

- 10. CAS 80257-12-1 | 2,6-Dichloro-3-bromobenzoic acid - Synblock [synblock.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Senior Application Scientist's Guide to the Hazards and Handling of 3-Bromo-2,6-dichlorobenzoic acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Bromo-2,6-dichlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its trifunctional nature—featuring bromine, chlorine, and carboxylic acid moieties—offers multiple reaction sites for molecular elaboration. However, this reactivity profile also necessitates a thorough understanding of its associated hazards and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the chemical properties, hazards, and safe handling procedures for this compound, designed for the laboratory professional engaged in research and development. We will move beyond mere procedural lists to explain the causality behind each safety recommendation, ensuring a culture of informed and proactive safety.

Compound Profile and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling choices.

This compound is a white to off-white solid at room temperature.[2] Its key identifiers and properties are summarized below.